5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile hydrochloride
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Description
Molecular Structure Analysis
The molecular structure of 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile hydrochloride consists of a pyridazine ring substituted with methyl groups at positions 5 and 6. The piperazine moiety is attached at position 3, and a cyano group (carbonitrile) is present at position 4. The hydrochloride salt forms due to protonation of the nitrogen atom in the piperazine ring. Refer to the InChI code for the detailed structural representation .
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has explored the synthesis and potential applications of various heterocyclic compounds, which share structural similarities with 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile hydrochloride. For example, studies on the synthesis of pyridazine derivatives and their bioactivity suggest that compounds with similar structures could have antimicrobial and antioxidant properties. These derivatives have been synthesized through various chemical reactions, highlighting the versatility and potential utility of pyridazine-based compounds in medicinal chemistry (Koyioni et al., 2014; Bhalgat et al., 2014).
Antibacterial and Antioxidant Activities
Compounds structurally related to this compound have been investigated for their antibacterial and antioxidant activities. Novel synthetic routes have led to the creation of pyrazole, pyridine, and pyrimidine derivatives with significant bioactivity. These studies indicate that pyridazine-based compounds could serve as leads for the development of new therapeutic agents, potentially including those related to this compound (Flefel et al., 2018; Al-Matar et al., 2010).
Drug Discovery and Molecular Docking
The compound's structural characteristics may also be relevant to drug discovery, particularly in the design of non-nucleoside HIV-1 reverse transcriptase inhibitors and anti-diabetic drugs. Analogs and derivatives of related structures have been evaluated for their potential in inhibiting key enzymes or receptors in disease pathways, suggesting that this compound could be a candidate for similar investigations (Romero et al., 1994; Bindu et al., 2019).
Properties
IUPAC Name |
5,6-dimethyl-3-piperazin-1-ylpyridazine-4-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5.ClH/c1-8-9(2)14-15-11(10(8)7-12)16-5-3-13-4-6-16;/h13H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHZVXCRDUZLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)N2CCNCC2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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